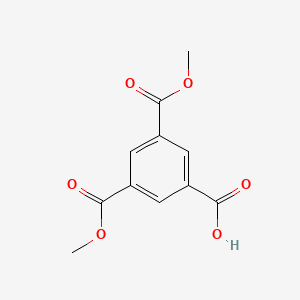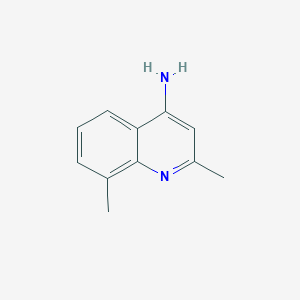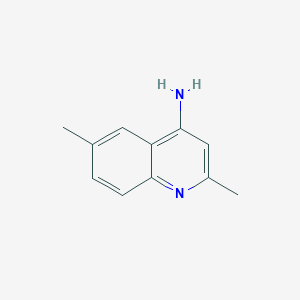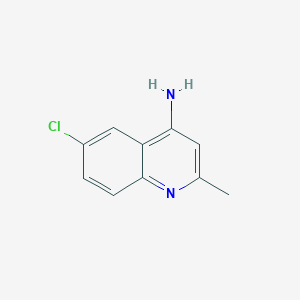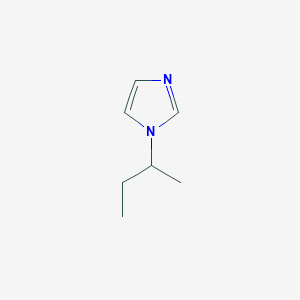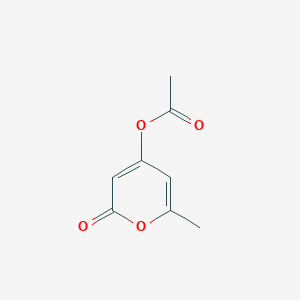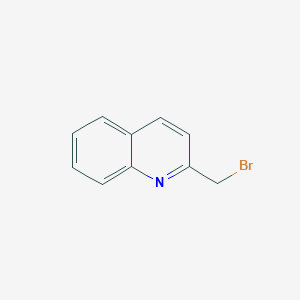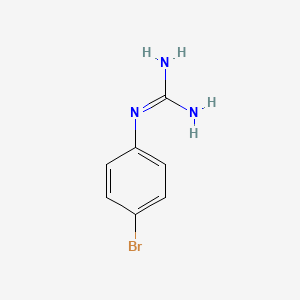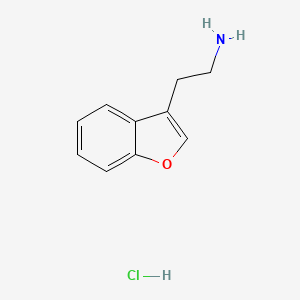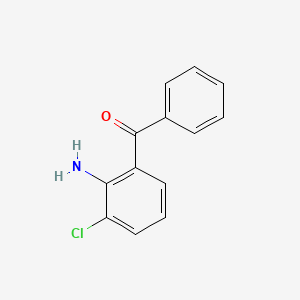![molecular formula C6H6BrN5 B1281416 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-87-2](/img/structure/B1281416.png)
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
“3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the empirical formula C5H4BrN5. Its molecular weight is 214.02 . It belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various strategies and approaches . A series of novel pyrazolo[3,4-d]pyrimidines was synthesized, and twelve of these synthesized compounds were evaluated for their anticancer activity .Molecular Structure Analysis
The molecular structure of “3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the SMILES stringNc1ncnc2[nH]nc(Br)c12 . Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are complex and can lead to various derivatives with different properties .Aplicaciones Científicas De Investigación
Application in Cancer Research
Specific Scientific Field
This compound is used in the field of Cancer Research .
Summary of the Application
The compound is used as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that is often overexpressed in cancer cells . By inhibiting CDK2, the compound can potentially slow down or stop the growth of cancer cells .
Methods of Application
The compound was synthesized and tested against three different cell lines: MCF-7, HCT-116, and HepG-2 . The growth of these cell lines was significantly inhibited by most of the prepared compounds .
Results or Outcomes
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Application in Antiviral Research
Specific Scientific Field
This compound is used in the field of Antiviral Research .
Summary of the Application
The compound is used as a potential inhibitor of the Zika Virus (ZIKV) . By inhibiting the virus, the compound can potentially prevent or slow down the infection process .
Methods of Application
The compound was synthesized and its structure-activity relationship was studied on its peripheral rings A and B . The antiviral activity of the compound was then tested .
Results or Outcomes
The study discovered an alternative substitution pattern centered on a 1H-pyrazolo[3,4-d]pyrimidine scaffold and generated anti-ZIKV compounds including 6 and 13, which possess low micromolar antiviral activity and relatively low cytotoxicity .
Application in Anti-Inflammatory Research
Specific Scientific Field
This compound is used in the field of Anti-Inflammatory Research .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has been found to exhibit anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Methods of Application
The compound is typically synthesized and then tested for its anti-inflammatory properties in vitro or in vivo . The specific methods of application can vary depending on the specific research study .
Results or Outcomes
While the specific results can vary, studies have generally found that pyrazolopyrimidine derivatives exhibit promising anti-inflammatory activities .
Application in Antifungal Research
Specific Scientific Field
This compound is used in the field of Antifungal Research .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has been found to exhibit antifungal properties . This makes it a potential candidate for the development of new antifungal drugs .
Methods of Application
The compound is typically synthesized and then tested for its antifungal properties in vitro or in vivo . The specific methods of application can vary depending on the specific research study .
Results or Outcomes
While the specific results can vary, studies have generally found that pyrazolopyrimidine derivatives exhibit promising antifungal activities .
Direcciones Futuras
The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the design and synthesis of novel derivatives to act as epidermal growth factor receptor inhibitors (EGFRIs). These synthesized derivatives are assessed for their in vitro anti-proliferative activities against various cancer cells .
Propiedades
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYKLULHRGVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216598 | |
| Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
83255-87-2 | |
| Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83255-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



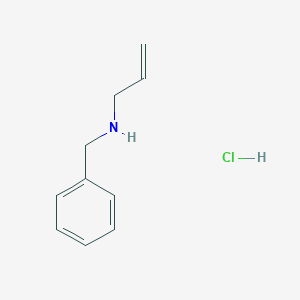

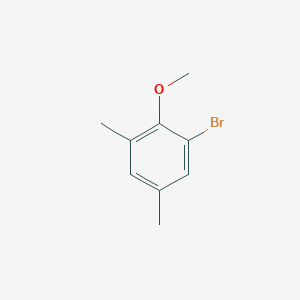
![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
